molecular formula C10H11Br B8005670 1-Allyl-4-bromo-2-methylbenzene

1-Allyl-4-bromo-2-methylbenzene

Cat. No.: B8005670
M. Wt: 211.10 g/mol
InChI Key: JCFGSGLWYCRUPG-UHFFFAOYSA-N
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Description

Contextualization of Allylbenzene (B44316) Derivatives in Contemporary Aromatic Chemistry

Allylbenzene and its derivatives are fundamental building blocks in organic synthesis. solubilityofthings.com The allyl group, with its reactive double bond, and the aromatic ring, susceptible to electrophilic substitution, provide two distinct sites for chemical modification. solubilityofthings.com This dual reactivity allows for the construction of complex molecular architectures. In contemporary aromatic chemistry, the study of allylbenzene derivatives is crucial for developing new synthetic methodologies and understanding reaction mechanisms. solubilityofthings.com Many naturally occurring compounds, such as eugenol (B1671780) and safrole, possess the allylbenzene scaffold and exhibit significant biological activities. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFGSGLWYCRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for 1 Allyl 4 Bromo 2 Methylbenzene and Its Precursors

Retrosynthetic Analysis of 1-Allyl-4-bromo-2-methylbenzene

A retrosynthetic approach to this compound logically deconstructs the target molecule into simpler, more readily available starting materials. The primary disconnection points are the aryl-allyl bond and the bromo-aryl bond. This analysis reveals two main synthetic pathways.

One strategy involves the late-stage introduction of the allyl group onto a pre-functionalized bromo-toluene derivative. This would typically start from 4-bromo-2-methyltoluene, which can be synthesized from toluene (B28343) through electrophilic bromination. The subsequent installation of the allyl group can be achieved via cross-coupling reactions. libretexts.orglibretexts.org

An alternative retrosynthesis would involve the bromination of an allyl-toluene precursor. This approach would begin with the allylation of a suitable toluene derivative, followed by a regioselective bromination of the aromatic ring. The directing effects of the existing substituents, the methyl and allyl groups, would be crucial in determining the feasibility and outcome of this pathway. libretexts.orglibretexts.org

Classical Synthetic Routes to Substituted Bromoalkylbenzenes

Traditional methods for synthesizing substituted bromoalkylbenzenes, which serve as key precursors, primarily involve electrophilic aromatic substitution and radical halogenation reactions.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. wvu.edu In the context of synthesizing this compound, the bromination of 2-methyltoluene (o-xylene) is a key step. The methyl group is an ortho-, para-director, meaning it activates these positions for electrophilic attack. slideserve.comgmu.edu

The reaction of toluene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), leads to the formation of a mixture of ortho- and para-bromotoluene. slideserve.comlibretexts.orgwordpress.com The desired precursor, 4-bromo-2-methyltoluene, is the para-isomer. Separation of this isomer from the ortho-isomer is often necessary.

ReactantReagentCatalystProduct(s)
TolueneBromine (Br₂)Iron(III) bromide (FeBr₃)o-Bromotoluene, p-Bromotoluene

Benzylic and Allylic Halogenation Strategies

Benzylic and allylic halogenations proceed via free radical mechanisms and are typically initiated by heat, light, or a radical initiator. jove.comambeed.com These methods are used to introduce a halogen onto a carbon atom adjacent to an aromatic ring (benzylic position) or a double bond (allylic position).

For instance, the reaction of toluene derivatives with N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate the benzylic position. tandfonline.comlibretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org Similarly, allylic C-H bonds can be halogenated using reagents like NBS, which provides a low concentration of bromine, favoring substitution over addition to the double bond. ucalgary.caopenochem.orgyoutube.comslideshare.net

While not directly leading to this compound, these halogenation strategies are crucial for creating versatile intermediates. For example, a benzylic bromide can be a precursor for various functional group transformations. jove.com

Substrate TypeReagentConditionsProduct Type
Toluene DerivativeN-Bromosuccinimide (NBS)Peroxide, heat, or lightBenzyl Bromide Derivative
Alkene with Allylic C-HN-Bromosuccinimide (NBS)Peroxide, heat, or lightAllyl Halide

Advanced Coupling Methodologies for Aryl-Allyl Bond Formation

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds, including the crucial aryl-allyl bond in the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck variations)

Palladium-catalyzed reactions are at the forefront of aryl-allyl bond formation. rsc.org The Suzuki and Heck reactions are two of the most prominent examples.

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the synthesis of this compound, this could involve the reaction of 4-bromo-2-methyltoluene with an allylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgjk-sci.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Aryl HalideOrganoboron ReagentCatalystBaseProduct
4-Bromo-2-methyltolueneAllylboronic acidPd(PPh₃)₄Na₂CO₃This compound

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A variation of the Heck reaction, known as the Mizoroki-Heck reaction, can be used to form aryl-allyl bonds. wikipedia.org This could involve the reaction of 4-bromo-2-methyltoluene with propene, although regioselectivity can be a challenge. More specialized Heck-type reactions involving allylic alcohols can also be employed. researchgate.netnih.govnih.gov

Aryl HalideAlkeneCatalystBaseProduct
4-Bromo-2-methyltoluenePropenePd(OAc)₂Et₃NThis compound (and isomers)

Other Transition Metal-Mediated Coupling Processes

While palladium catalysis is dominant, other transition metals can also mediate aryl-allyl bond formation. acs.org Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful alternative, often with different reactivity and substrate scope. rsc.org These reactions can also couple aryl halides with allyl derivatives.

Furthermore, methods involving the allylation of pyridines and other heterocycles have been developed using palladium catalysis, demonstrating the versatility of these methods in complex molecule synthesis. nih.govyorku.ca These reactions often proceed through unique intermediates, such as alkylidene dihydropyridines. nih.gov

Research has also explored the palladium-catalyzed allylation of aryl halides with homoallyl alcohols, which can proceed via a retro-allylation mechanism. acs.org Such methods can even allow for the transfer of chirality, adding another layer of synthetic utility. acs.org

Stereoselective and Regioselective Synthetic Considerations

The synthesis of this compound necessitates careful control over the regioselectivity of the substitution pattern on the benzene (B151609) ring. The desired 1,2,4-substitution pattern, with an allyl, a bromo, and a methyl group, requires a strategic sequence of reactions. The directing effects of the substituents play a crucial role in achieving the correct isomer. For instance, in the synthesis of polysubstituted benzenes, the order of introduction of substituents is paramount. libretexts.org A plausible retrosynthetic analysis for 4-bromo-2-nitrotoluene, a similarly substituted benzene ring, suggests that starting with a precursor like p-bromotoluene and then introducing the final substituent is a viable strategy. libretexts.org The activating methyl group in p-bromotoluene would direct nitration to the position ortho to it, yielding the desired product. libretexts.org A similar strategic approach would be necessary for this compound.

One key transformation for introducing the allyl group is the Claisen rearrangement of an allyl ether of a corresponding phenol. nih.gov This nih.govnih.gov-sigmatropic rearrangement is a powerful tool for forming a carbon-carbon bond and typically proceeds with high regioselectivity, placing the allyl group at the ortho position to the hydroxyl group. nih.gov For instance, the Claisen rearrangement of allyl thymyl ether and allyl carvacrol (B1668589) ether occurs upon heating, yielding the corresponding 2-allylphenols in good yields (71-80%). nih.gov This method could be adapted to a suitably substituted bromo-methylphenol to introduce the allyl group at the desired position.

Furthermore, reactions involving allylboronates can exhibit high levels of stereoselectivity. For example, the reaction of aldehydes with bis-borodienes, which contain an allylboronate unit, leads to the formation of an allenylboronate with two stereogenic units, often with high diastereoselectivity. nih.gov While this specific example leads to 1,4-diols, the underlying principles of stereocontrol using allylboronates are broadly applicable in complex organic synthesis.

Key Regioselective and Stereoselective Reactions:

Reaction TypeKey FeaturesPotential Application in Synthesis
Electrophilic Aromatic Substitution Substituent directing effects (ortho, para, meta) are critical for achieving the desired isomer. libretexts.orgIntroduction of bromo and methyl groups onto the benzene ring in a specific order to ensure correct placement.
Claisen Rearrangement A nih.govnih.gov-sigmatropic rearrangement that regioselectively installs an allyl group ortho to a hydroxyl group on a benzene ring. nih.govIntroduction of the allyl group by rearranging a precursor allyl ether of a bromo-methylphenol.
Allylboration Can proceed with high diastereoselectivity, allowing for the controlled formation of stereocenters. nih.govCould be employed in more complex analogues to control the stereochemistry of the allyl side chain.

One-Pot and Cascade Synthesis Approaches for this compound Analogues

For instance, a metal-free, one-pot protocol has been developed for the synthesis of allyl-aryl sulfoxides from Morita–Baylis–Hillman allyl bromides and thiols. chemrxiv.orgchemrxiv.org This aerobic cascade reaction, enabled by visible light photocatalysis, demonstrates the selective oxidation of an in-situ formed allyl-aryl sulfide, avoiding overoxidation. chemrxiv.orgchemrxiv.org Such a strategy could be envisioned for the synthesis of analogues of this compound containing a sulfoxide (B87167) moiety on the allyl chain.

In a different approach, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org This method, which proceeds in high yields under solvent-free conditions, showcases the power of multicomponent reactions to rapidly build complex molecular scaffolds. organic-chemistry.org The principles of this reaction could be adapted to create imidazole-containing analogues.

Furthermore, the synthesis of organoselenium compounds has also benefited from one-pot multicomponent strategies. nih.gov For example, copper-catalyzed reactions have been used to synthesize OSe propargylamines and 3-((arylethynyl)selanyl)-1H-indoles in good yields. nih.gov Metal-free approaches have also been successful in producing compounds like diselenocarbamates. nih.gov These examples underscore the feasibility of developing one-pot methods for introducing selenium-containing functional groups into analogues of this compound.

A convenient one-pot synthesis has also been reported for ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes, which are key intermediates for liquid crystals. whiterose.ac.uk This sodium-mediated aromatic cross-coupling provides an efficient route to these materials on a multi-gram scale. whiterose.ac.uk

Examples of One-Pot/Cascade Syntheses for Analogous Structures:

Reaction TypeTarget AnaloguesKey Features
Photocatalytic Aerobic Cascade Allyl-Aryl SulfoxidesMetal-free, visible light-induced, selective oxidation. chemrxiv.orgchemrxiv.org
Four-Component Imidazole Synthesis N-Substituted DiarylimidazolesSolvent-free, high-yielding, multicomponent reaction. organic-chemistry.org
Multicomponent Organoselenium Synthesis Organoselenium CompoundsBoth metal-catalyzed and metal-free options are available for creating diverse selenium-containing molecules. nih.gov
Sodium-Mediated Cross-Coupling ω-Bromo-1-(4-cyanobiphenyl-4'-yl) alkanesEfficient for multi-gram scale synthesis of functionalized alkanes. whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 4 Bromo 2 Methylbenzene

Reactivity of the Aromatic Ring in 1-Allyl-4-bromo-2-methylbenzene

The benzene (B151609) ring in this compound is adorned with three substituents: a methyl group, a bromine atom, and an allyl group. The nature and position of these substituents significantly influence the ring's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

Directing Effects of Substituents:

Methyl Group (-CH₃): The methyl group is an activating substituent, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director because it donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orglibretexts.org

Bromo Group (-Br): The bromine atom is a deactivating substituent but is also an ortho, para-director. While its electronegativity withdraws electron density from the ring (inductive effect), its lone pairs can be donated to the ring through resonance, which stabilizes the arenium ion when the electrophile attacks at the ortho or para positions. libretexts.orglibretexts.org

Allyl Group (-CH₂CH=CH₂): The allyl group is generally considered to be a weak activating group and an ortho, para-director.

Predicted Regioselectivity: Considering the directing effects of the existing substituents, the most likely positions for electrophilic attack on the this compound ring are the carbons ortho and para to the activating groups. The positions are numbered for clarity:

Position 3 is ortho to the allyl group and meta to the methyl and bromo groups.

Position 5 is ortho to the bromo group and meta to the allyl and methyl groups.

Position 6 is ortho to the methyl group and para to the bromo group.

Given that the methyl group is a stronger activator than the allyl group and that halogens are deactivators, the most probable site for electrophilic substitution would be position 6, which is ortho to the activating methyl group and para to the deactivating bromo group. Position 3 is also a possibility, being ortho to the allyl group. Steric hindrance from the adjacent methyl and allyl groups might influence the accessibility of these positions.

A typical EAS reaction is bromination, which would require a catalyst like FeBr₃ to polarize the bromine molecule and generate a strong electrophile. youtube.com

Nucleophilic aromatic substitution (S_NAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgmasterorganicchemistry.com This reaction is generally challenging for simple aryl halides because the electron-rich aromatic ring repels incoming nucleophiles. libretexts.org

For S_NAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.comyoutube.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the substituents are a methyl group (electron-donating) and an allyl group (weakly activating). There are no strong electron-withdrawing groups on the ring. Therefore, nucleophilic aromatic substitution at the carbon bearing the bromine atom is highly unlikely to occur under standard S_NAr conditions. libretexts.orgmasterorganicchemistry.com The absence of activating groups means the high-energy Meisenheimer complex cannot be sufficiently stabilized, making this pathway energetically unfavorable. libretexts.org

Reactivity of the Allyl Moiety

The allyl group (-CH₂CH=CH₂) in this compound possesses a reactive double bond and an allylic position, making it susceptible to a range of reactions.

The double bond of the allyl group can undergo electrophilic addition reactions, similar to other alkenes. libretexts.orgyoutube.com In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Reaction with Hydrogen Halides (HX): The addition of a hydrogen halide, such as HBr, to the allyl group would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org In this case, the secondary carbocation would be more stable than the primary carbocation.

Reaction with Halogens (X₂): The addition of halogens, like Br₂, across the double bond would result in a dihalogenated product. libretexts.org This reaction proceeds through a cyclic halonium ion intermediate.

Table 1: Predicted Products of Electrophilic Addition to the Allyl Group

Reactant Predicted Major Product
HBr 1-(2-bromopropyl)-4-bromo-2-methylbenzene

The allylic position is the carbon atom adjacent to the double bond. The C-H bonds at this position are weaker than typical sp³ C-H bonds because the resulting allylic radical is stabilized by resonance. libretexts.orgmasterorganicchemistry.com This resonance delocalizes the unpaired electron over two carbon atoms, increasing the stability of the radical. libretexts.org

A common reagent for allylic halogenation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, favoring substitution at the allylic position over addition to the double bond. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a radical chain mechanism. A bromine radical abstracts a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a bromine molecule to form the allylic bromide and a new bromine radical, which continues the chain. libretexts.org Due to the resonance of the allylic radical, a mixture of products can be formed. libretexts.org

Allylic systems can undergo rearrangements, particularly when carbocationic or radical intermediates are involved. masterorganicchemistry.comlscollege.ac.inwikipedia.org An allylic rearrangement, or allylic shift, involves the migration of a double bond.

SN1' and SN2' Reactions: In nucleophilic substitutions involving allylic halides, the nucleophile can attack at the carbon bearing the leaving group (SN1/SN2) or at the other end of the double bond, leading to a rearranged product (SN1'/SN2'). lscollege.ac.inwikipedia.org While this compound itself is not an allylic halide, its derivatives formed from reactions at the allyl group could undergo such rearrangements.

Radical-Induced Rearrangements: The resonance-stabilized allylic radical formed during radical reactions has two sites where the new bond can form. libretexts.orgmasterorganicchemistry.com This can lead to a mixture of the "normal" product and a rearranged product where the double bond has shifted. masterorganicchemistry.comwinona.edu

Intramolecular Cyclization: Under certain conditions, the allyl group could potentially undergo intramolecular cyclization with the aromatic ring. For instance, in the presence of a strong acid, the double bond could be protonated to form a carbocation, which could then act as an electrophile and attack the electron-rich aromatic ring, leading to a fused ring system. Palladium-catalyzed reactions are also known to facilitate such cyclizations. researchgate.netresearchgate.net The feasibility of such a reaction would depend on the specific reaction conditions and the relative activation energies of competing pathways.

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzene
Bromine
N-bromosuccinimide (NBS)
Hydrogen bromide
1-(2-bromopropyl)-4-bromo-2-methylbenzene

Reactivity of the Bromine Atom

The bromine atom on the aromatic ring is a key site for chemical reactions, enabling both the substitution of the bromine with other functional groups and the formation of powerful organometallic reagents.

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The bromine atom allows for the preparation of highly reactive organometallic intermediates, which are strong nucleophiles and bases. masterorganicchemistry.comlibretexts.org

Grignard Reagent Formation: Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-allyl-3-methylphenyl)magnesium bromide. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com It is essential to perform this reaction under strictly anhydrous (dry) conditions, as Grignard reagents react readily with water or other acidic protons, which would quench the reagent. libretexts.orgbyjus.com

Organolithium Reagent Formation: The analogous organolithium reagent, (4-allyl-3-methylphenyl)lithium, can be formed by reacting this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium. This process typically occurs via a halogen-metal exchange. Like Grignard reagents, organolithium reagents are extremely strong bases and potent nucleophiles, and they must be handled under anhydrous and inert conditions. libretexts.org

These organometallic reagents are valuable in synthesis, as they can react with a wide range of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide) to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

Interplay of Substituent Effects (Methyl and Bromo) on Reactivity

The reactivity of the this compound molecule is significantly influenced by the electronic properties of its substituents: the methyl group, the bromine atom, and the allyl group.

Methyl Group (-CH₃): Located at the 2-position, the methyl group is an electron-donating group through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is an ortho, para-directing group.

Allyl Group (-CH₂CH=CH₂): The allyl group at the 1-position is generally considered a weak electron-donating group.

Reactivity of the Bromine Atom: The presence of the electron-donating methyl and allyl groups makes the carbon-bromine bond slightly more electron-rich. This can influence the rates of oxidative addition in palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle.

Reactivity of the Aromatic Ring: For potential electrophilic aromatic substitution reactions, the directing effects of the substituents would guide incoming electrophiles. The strong activating and directing effect of the methyl group, combined with the directing effect of the bromine, would likely favor substitution at positions 3 and 5.

Reactivity of the Allyl Group: The double bond in the allyl group can undergo typical alkene reactions, such as addition and oxidation. The electronic nature of the substituted benzene ring can influence the reactivity of this double bond.

Detailed Mechanistic Elucidations for Key Transformations

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The most relevant mechanisms are those for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. organic-chemistry.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) complex.

Transmetalation: The organoboron compound (e.g., R-B(OH)₂) is activated by a base (like K₂CO₃ or NaOH) to form a boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.org This activated species then transfers its organic group (R) to the Pd(II) complex, displacing the bromide ion. The exact nature of the transmetalation step can be complex and may vary with reaction conditions. researchgate.netnih.gov

Reductive Elimination: The two organic groups on the palladium complex (the 4-allyl-3-methylphenyl group and the R group) couple and are eliminated from the palladium center. This step forms the final carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org

Buchwald-Hartwig Amination Mechanism: The mechanism for Buchwald-Hartwig amination is similar to the Suzuki coupling and also relies on a palladium catalyst. wikipedia.orgorganic-chemistry.org

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II)-aryl halide complex.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond in the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often critical to facilitate the reductive elimination step and improve reaction efficiency.

Derivatization and Transformations of 1 Allyl 4 Bromo 2 Methylbenzene

Functionalization of the Allyl Group

The carbon-carbon double bond of the allyl group serves as a prime site for various addition and transformation reactions.

The double bond in 1-allyl-4-bromo-2-methylbenzene can be readily oxidized to introduce new functional groups. Standard oxidation procedures can convert the alkene into epoxides, diols, or even lead to oxidative cleavage of the double bond. For instance, enzymatic dihydroxylation using toluene (B28343) dioxygenase (TDO) has been successfully applied to similar structures like 4-bromo-allylbenzene, yielding enantiomerically pure cis-1,2-dihydrocatechols. researchgate.net These chiral diols are valuable intermediates in the synthesis of complex natural products. researchgate.net While direct studies on this compound are not extensively documented in this specific context, the reactivity of the allyl group suggests its susceptibility to common oxidizing agents like osmium tetroxide for dihydroxylation or peroxy acids for epoxidation.

Another potential oxidation pathway involves the haloform reaction if the allyl group is first isomerized and then oxidized to a methyl ketone. This reaction, using reagents like sodium hypohalite, converts methyl ketones into carboxylic acids with one less carbon atom, while the methyl group is transformed into a haloform. ncert.nic.in

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, and the allyl group of this compound is a suitable participant. wikipedia.orgmasterorganicchemistry.com This reaction, catalyzed by metal complexes, typically those of ruthenium or molybdenum, involves the redistribution of alkene fragments. wikipedia.orglibretexts.org For instance, cross-metathesis with another olefin can lead to the formation of a new, more substituted alkene. masterorganicchemistry.com Ring-closing metathesis (RCM) is another variant, though it would require the introduction of a second alkene group into the molecule. masterorganicchemistry.combeilstein-journals.org The development of highly active and functional-group-tolerant catalysts, such as Grubbs' catalysts, has broadened the scope of olefin metathesis, making it a viable strategy for modifying complex molecules. libretexts.orgharvard.edu

The allyl group also allows for polymerization. cymitquimica.com Allyl-terminated polymers are a significant class of materials with various biomedical applications due to the potential for post-synthesis functionalization. nih.gov While specific polymerization studies on this compound are not detailed, the general reactivity of allyl compounds suggests its capability to undergo polymerization through methods like free-radical polymerization or coordination polymerization using Ziegler-Natta or metallocene catalysts. nih.govmdpi.com

Hydrofunctionalization reactions introduce a hydrogen atom and another functional group across the double bond of the allyl group.

Hydroboration-Oxidation: This two-step process is a classic method for the anti-Markovnikov hydration of alkenes. The reaction of the allyl group with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 3-(4-bromo-2-methylphenyl)propan-1-ol. This method is highly regioselective and stereospecific.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the double bond, catalyzed by a transition metal, typically platinum complexes. This would result in the formation of an organosilane, which can be a stable final product or an intermediate for further transformations, such as conversion to an alcohol.

Transformations Involving the Bromine Atom

The bromine atom on the benzene (B151609) ring provides a handle for numerous transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. organic-chemistry.org For example, the Suzuki coupling of this compound with an arylboronic acid would lead to the formation of a biaryl compound. researchgate.net Research on similar brominated compounds has demonstrated high yields using various palladium catalysts and bases. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new carbon-carbon bond at the position of the bromine atom. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl compound
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃NSubstituted alkene (Stilbene derivative)
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne
Stille CouplingOrganostannanePd(PPh₃)₄Biaryl or Vinylarene

The bromine atom can be replaced by other halogens or functional groups through various reactions.

Halogen Exchange: The Finkelstein reaction allows for the conversion of the aryl bromide to an aryl iodide by treatment with sodium iodide in a suitable solvent like acetone. ncert.nic.in This can be advantageous as aryl iodides are often more reactive in cross-coupling reactions. The synthesis of aryl fluorides can be achieved through reactions like the Balz-Schiemann reaction, which would first require the conversion of the bromo-substituent to an amino group, then to a diazonium salt, followed by treatment with fluoroboric acid.

Nucleophilic Aromatic Substitution: While direct nucleophilic substitution on aryl halides is generally difficult, it can be facilitated by the presence of strong electron-withdrawing groups or through the use of specific catalysts. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of aryl halides with amines to form arylamines.

Formation of Organometallic Reagents: The bromine atom can be used to generate highly reactive organometallic intermediates. Reaction with magnesium metal leads to the formation of a Grignard reagent (4-allyl-2-methylphenylmagnesium bromide). Alternatively, treatment with a strong base like n-butyllithium at low temperatures can result in lithium-halogen exchange to form the corresponding organolithium species. These organometallic reagents are powerful nucleophiles and can react with a wide range of electrophiles to introduce various functional groups. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid.

Reactions at the Methyl Group (Benzylic Position)

The methyl group attached to the benzene ring, known as the benzylic position, is particularly reactive. This enhanced reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent aromatic ring through resonance. libretexts.orgchemistrysteps.comlibretexts.org This allows for selective reactions to occur at the methyl group under conditions that would not affect other alkyl groups. masterorganicchemistry.com

Benzylic Halogenation (e.g., using N-Bromosuccinimide)

Benzylic halogenation is a key transformation that introduces a halogen atom, typically bromine, onto the methyl group. chemistrysteps.com This reaction proceeds via a free-radical mechanism. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination over molecular bromine (Br₂). masterorganicchemistry.comchadsprep.com The primary reason for this preference is to avoid unwanted side reactions, such as the addition of bromine across the double bond of the allyl group. chadsprep.com NBS provides a low, constant concentration of bromine radicals, which favors the desired substitution at the benzylic position. masterorganicchemistry.comlibretexts.org

The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide. libretexts.orgyoutube.com The process begins with the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. libretexts.org This radical then abstracts a hydrogen atom from the benzylic methyl group of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orglibretexts.org The newly formed benzylic radical then reacts with a molecule of Br₂, generated from the reaction of HBr with NBS, to yield the brominated product and another bromine radical, which continues the chain reaction. libretexts.orgchadsprep.com

The product of this reaction is 1-(bromomethyl)-4-bromo-2-allylbenzene.

Table 1: Benzylic Bromination of this compound

ReactantReagentConditionsProduct
This compoundN-Bromosuccinimide (NBS)Light or radical initiator (e.g., benzoyl peroxide)1-(Bromomethyl)-4-bromo-2-allylbenzene

Oxidation to Carboxylic Acid Derivatives

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group. libretexts.orgmasterorganicchemistry.com This transformation is typically achieved using strong oxidizing agents. chemistrysteps.com

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). chemistrysteps.commasterorganicchemistry.com The reaction generally requires heating the substrate with the oxidizing agent in an aqueous solution. libretexts.org A key requirement for this oxidation to proceed is the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

During the oxidation process, the alkyl side chain is cleaved, and the benzylic carbon is converted into a carboxylic acid group (-COOH). masterorganicchemistry.comlibretexts.org Therefore, the oxidation of this compound with a strong oxidizing agent yields 4-bromo-2-allylbenzoic acid.

Table 2: Oxidation of this compound

ReactantOxidizing AgentProduct
This compoundPotassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)4-Bromo-2-allylbenzoic acid

Synthesis of Heterocyclic Systems from this compound Scaffolds

The derivatized forms of this compound, such as the products from benzylic halogenation and oxidation, serve as versatile intermediates in the synthesis of various heterocyclic systems. The presence of multiple functional groups allows for a range of cyclization strategies.

For instance, the bromo- and allyl-substituted benzoic acid derivative can be utilized in intramolecular cyclization reactions to form lactones. The carboxylic acid can react with the allyl group under specific conditions, often involving a catalyst, to close the ring.

Furthermore, the bromine atom on the aromatic ring and the functional group at the benzylic position can be exploited in transition-metal-catalyzed cross-coupling reactions to construct more complex heterocyclic frameworks. These reactions open up pathways to a diverse array of fused and spirocyclic heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Applications of 1 Allyl 4 Bromo 2 Methylbenzene in Advanced Organic Synthesis

Building Block for Complex Aromatic Systems

The presence of both a bromo substituent and an allyl group on the benzene (B151609) ring makes 1-Allyl-4-bromo-2-methylbenzene a valuable precursor for the synthesis of complex poly-substituted aromatic compounds. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, and vinyl groups.

For instance, in Suzuki-Miyaura coupling reactions, the bromo group can be selectively coupled with a variety of organoboron reagents. biosynth.comresearchgate.net This enables the formation of a carbon-carbon bond at the C4 position, leading to the synthesis of biaryl compounds and other extended aromatic systems. The reactivity of similar bromoarenes in such transformations is well-established. nih.gov

The allyl group, on the other hand, can undergo a range of transformations. It can be isomerized to a propenyl group, which can then participate in metathesis reactions or be oxidatively cleaved to an aldehyde. This aldehyde can then be used in subsequent reactions to further functionalize the aromatic ring.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeReagentCatalystProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Biaryl
HeckAlkenePd(OAc)₂Substituted Styrene (B11656)
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuIArylalkyne
Buchwald-HartwigAminePd₂(dba)₃, LigandArylamine

Precursor for Advanced Polymer Architectures

The allyl functionality in this compound makes it a potential monomer for the synthesis of advanced polymer architectures. The double bond of the allyl group can participate in various polymerization reactions, including free-radical polymerization, cationic polymerization, and ring-opening metathesis polymerization (ROMP) after appropriate functionalization.

The incorporation of the bromo- and methyl-substituted aromatic ring into the polymer backbone can impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and specific optical properties. The bromine atom also provides a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's characteristics for specific applications. The general ability of allyl groups to undergo polymerization is a known concept in polymer chemistry. cymitquimica.com

Role in the Synthesis of Ligands and Catalysts

The structural framework of this compound is well-suited for the design and synthesis of novel ligands for catalysis. The bromo and allyl groups can be elaborated through various organic transformations to introduce coordinating atoms such as nitrogen, phosphorus, or oxygen.

For example, the bromine atom can be displaced by a phosphine (B1218219) group via a nucleophilic substitution reaction or a palladium-catalyzed phosphination. The allyl group can be functionalized to introduce chelating side chains. The resulting multidentate ligands can then be complexed with transition metals to form catalysts for a variety of organic reactions. The synthesis of such ligands often involves the strategic functionalization of aromatic platforms.

Intermediate in the Preparation of Specialized Organic Scaffolds

Beyond the applications already mentioned, this compound serves as a versatile intermediate in the synthesis of a variety of specialized organic scaffolds. The combination of its functional groups allows for sequential and orthogonal chemical modifications, paving the way for the construction of complex and unique molecular frameworks.

The allyl group can be a precursor to a three-carbon chain with various functionalities. For example, epoxidation of the double bond followed by ring-opening can lead to the formation of amino alcohols or diols. The bromo-substituted aromatic ring can undergo lithiation followed by reaction with various electrophiles to introduce a wide range of substituents. These transformations are fundamental in the synthesis of complex organic molecules. libretexts.orgpressbooks.pub

Furthermore, intramolecular reactions involving both the allyl group and a substituent introduced at the bromo position can lead to the formation of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The principles of benzylic bromination and subsequent reactions can also be conceptually applied to the methyl group, further expanding the synthetic possibilities. masterorganicchemistry.com

Table 2: Potential Transformations for Specialized Scaffold Synthesis

Functional GroupReactionReagent(s)Resulting Functionality
Allyl GroupDihydroxylationOsO₄, NMODiol
Allyl GroupOzonolysisO₃; then Me₂SAldehyde
Bromo GroupGrignard FormationMg, THFGrignard Reagent
Bromo GroupCyanationCuCNNitrile

Computational and Theoretical Studies on 1 Allyl 4 Bromo 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are currently no specific Density Functional Theory (DFT) calculation results available in the scientific literature for 1-Allyl-4-bromo-2-methylbenzene. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could provide valuable information such as:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Properties: Predictions of IR, Raman, and NMR spectra that can aid in experimental characterization.

Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, and electrophilicity index to predict its reactivity in various chemical reactions.

Without dedicated studies, these fundamental electronic and reactivity parameters for this compound remain uncharacterized from a theoretical standpoint.

Molecular Dynamics Simulations of Reaction Pathways

No molecular dynamics (MD) simulations focusing on the reaction pathways of this compound have been published. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could be employed to:

Explore Reaction Mechanisms: Simulate the step-by-step process of a chemical reaction, identifying transition states and intermediates.

Solvent Effects: Understand how different solvents might influence the reaction rates and pathways.

Thermodynamic and Kinetic Parameters: Calculate activation energies and reaction enthalpies, providing a deeper understanding of the feasibility and speed of its reactions.

The absence of such simulations means that the dynamic aspects of its chemical transformations are yet to be explored computationally.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

There is no available research on the computational prediction of regioselectivity and stereoselectivity in chemical reactions involving this compound. The presence of multiple reactive sites—the allyl group and the substituted benzene (B151609) ring—makes the prediction of reaction outcomes a key challenge. Computational methods, particularly DFT, are instrumental in:

Determining Favored Reaction Sites: By calculating the energies of possible intermediates and transition states, researchers can predict which region of the molecule is more likely to react (regioselectivity).

Predicting Stereochemical Outcomes: For reactions that can produce different stereoisomers, computational models can predict the most likely product by analyzing the energies of the diastereomeric transition states.

Without these computational predictions, understanding and controlling the selectivity of reactions involving this compound relies solely on experimental trial and error.

Conformational Analysis and Energetic Profiles

A detailed conformational analysis and the corresponding energetic profiles for this compound are not documented in the literature. The flexible allyl group can rotate and orient itself in various ways relative to the benzene ring, leading to different conformers. A thorough conformational analysis would involve:

Mapping the Potential Energy Surface: Identifying all stable conformers and the energy barriers for interconversion between them.

Determining the Global Minimum: Finding the most stable, lowest-energy conformation of the molecule.

Population Analysis: Calculating the relative populations of different conformers at a given temperature.

This information is fundamental as the reactivity and physical properties of a molecule can be influenced by its preferred conformation. The lack of this data represents a gap in the fundamental understanding of this compound's molecular behavior.

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Allyl-4-bromo-2-methylbenzene, specific signals corresponding to the different types of protons in the molecule are expected. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the allyl group will exhibit characteristic signals: the vinylic protons will be in the range of 5.0-6.0 ppm, and the allylic protons adjacent to the aromatic ring will be observed further upfield. The methyl group protons will give a singlet peak in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will show signals in the downfield region (120-140 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the allyl group will have distinct chemical shifts, and the methyl carbon will appear in the upfield region of the spectrum.

Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁Br), the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity, due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the allyl group or the bromine atom, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching (above 3000 cm⁻¹)

Aliphatic C-H stretching of the allyl and methyl groups (below 3000 cm⁻¹)

C=C stretching of the allyl group and the aromatic ring (in the 1600-1450 cm⁻¹ region)

C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)

These vibrational modes provide a unique fingerprint for the molecule, aiding in its identification.

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by Gas Chromatography. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. The retention time in GC is a characteristic property of the compound under specific analytical conditions.

Future Research Directions and Potential Innovations

Development of Novel Catalytic Transformations for 1-Allyl-4-bromo-2-methylbenzene

The aryl bromide moiety in this compound is a prime site for a variety of well-established cross-coupling reactions. Future research, however, will likely focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance, particularly concerning the reactive allyl group.

Key areas for development include:

Dual-Catalyst Systems: The use of two distinct metal catalysts that operate orthogonally could enable selective transformations at different positions of the molecule in a single pot. For instance, a palladium catalyst could selectively activate the C-Br bond while another transition metal catalyst could engage the allyl group or a C-H bond. researchgate.net

Photoredox/Nickel Dual Catalysis: This emerging strategy could enable mild and highly regioselective coupling of the allyl group with various partners, complementing traditional palladium-catalyzed approaches that target the aryl bromide. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: Designing new NHC ligands for palladium catalysts could lead to highly active systems for challenging cross-coupling reactions, potentially allowing for lower catalyst loadings and milder reaction conditions that preserve the integrity of the allyl group. rsc.org

Table 1: Potential Novel Catalytic Transformations

Transformation Type Proposed Catalyst System Potential Product Class
Aryl-Allyl Coupling Photoredox/Nickel Dual Catalysis Substituted Allylic Benzenes
C-H Functionalization Rhodium or Ruthenium Catalysis Poly-substituted Aromatic Rings
Reductive Cross-Coupling Palladium with Formate-Mediated Hydrogen Transfer Biaryls and Heteroaryls
Tandem Substitution/Oxidative Rearrangement TBAB-Catalyzed Substitution with DDQ Oxidation Alkenyl Nitriles

A novel approach for the transformation of allyl halides into alkenyl nitriles has been developed, involving a tandem TBAB-catalyzed substitution and subsequent oxidative rearrangement. nih.govorganic-chemistry.org This methodology demonstrates broad reaction scope and proceeds under mild conditions, making it a potentially valuable tool in organic synthesis. nih.govorganic-chemistry.org

Green Chemistry Approaches in its Synthesis and Transformations

Future synthetic routes and transformations involving this compound will increasingly incorporate the principles of green chemistry to minimize environmental impact. nih.gov This involves the use of sustainable materials, the reduction of waste, and the employment of energy-efficient processes. nih.govresearchgate.netejcmpr.com

Potential green chemistry innovations include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. mdpi.commdpi.com This technique is particularly advantageous for energy-efficient synthesis. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or bio-derived solvents such as polyethylene glycol (PEG) is a key focus. ejcmpr.comnih.gov

Biocatalysis: The use of enzymes to perform selective transformations on the molecule offers a highly sustainable approach, often proceeding with high selectivity under mild conditions in aqueous media. mdpi.com

Exploration of New Reactive Intermediates Derived from this compound

The structure of this compound allows for the generation of a variety of reactive intermediates that can be trapped to form new and complex molecules. The interplay between the aryl bromide and the allyl group is a key area for exploration.

Future research could focus on:

Organometallic Intermediates: Halogen-metal exchange reactions can generate reactive organolithium or Grignard reagents. The stability and subsequent reactivity of these intermediates, particularly in the presence of the allyl group, warrant further investigation. acs.orgwiley-vch.de

Palladium and Nickel Intermediates: In cross-coupling reactions, transient organopalladium or organonickel species are formed. researchgate.net Studying the stability and reactivity of these intermediates can provide insights for designing more selective and efficient catalytic cycles. researchgate.net

Radical Intermediates: Photochemical or radical-initiated reactions could lead to the formation of aryl or allyl radicals, opening up pathways for novel C-C and C-heteroatom bond formations.

Design of Highly Selective Reactions for Complex Molecule Synthesis

A significant challenge and opportunity in utilizing this compound is the development of highly selective reactions that can distinguish between the different reactive sites within the molecule.

Strategies to achieve high selectivity include:

Site-Selective Cross-Coupling: Designing catalyst-ligand systems that can selectively activate the C-Br bond over C-H bonds or the allyl group is crucial for controlled functionalization. nih.gov The electronic and steric influence of the methyl and allyl groups can be exploited to direct reactions to a specific position. nih.govresearchgate.net

Chemoselective Transformations: Developing reaction conditions that allow for the transformation of the allyl group (e.g., dihydroxylation, epoxidation) without affecting the aryl bromide, or vice versa, would greatly enhance the synthetic utility of this compound.

Stereoselective Allylation: For reactions involving the allyl group, the development of catalytic systems that can control the stereochemical outcome is a key goal for the synthesis of chiral molecules.

Palladium-catalyzed methods for the β-arylation of aldehyde homoenolates with aryl bromides have been developed, offering a practical and stereoselective approach. organic-chemistry.org The use of QPhos as a ligand has proven effective in achieving high yields and retaining stereochemistry. organic-chemistry.org

Integration into Flow Chemistry Systems and Scalable Processes

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and scalable processes. Flow chemistry offers significant advantages over traditional batch processing in this regard. mdpi.comrsc.org

The integration of this compound into flow systems could lead to:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially when dealing with highly reactive intermediates or exothermic reactions. rsc.orgnih.gov

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity. rsc.orgnih.gov

Scalability: Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Telescoped Synthesis: Multiple reaction steps can be performed consecutively in a continuous flow system without the need for intermediate purification, streamlining the synthesis of complex molecules. acs.orgnih.gov

The use of flow chemistry is particularly well-suited for handling organometallic reagents, such as organolithium species, which are often used in the functionalization of aryl bromides. acs.orgwiley-vch.de

Q & A

Q. What are the standard synthetic routes for preparing 1-Allyl-4-bromo-2-methylbenzene?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, allylation of 2-bromo-4-methylphenol derivatives using allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) yields the allyl ether intermediate. Subsequent functionalization or purification via silica gel chromatography (e.g., Hex:EtOAc 9:1) is typically employed . Alternative routes may use Suzuki-Miyaura coupling with allyl boronic acids, though optimization of catalytic systems (e.g., CuI/ligand combinations) is critical for regioselectivity .

Q. How are purification and characterization of this compound typically performed?

Methodological Answer:

  • Purification: Silica gel column chromatography with non-polar solvents (e.g., Hex:EtOAc 40:1) is standard .
  • Characterization:
    • 1H/13C NMR to confirm substitution patterns and allyl group integration.
    • Melting point analysis (e.g., 69–70°C for structurally similar compounds) .
    • HRMS for molecular weight validation.

Q. What safety protocols are essential when handling brominated aromatic compounds?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Avoid exposure to moisture or reactive metals (risk of HBr release).
  • Follow guidelines from safety data sheets (SDS), particularly for brominated intermediates .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing derivatives of this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu-based catalysts for cross-coupling reactions. For example, CuI (0.1 mmol) with phosphine ligands enhances aryl-alkyne bond formation .
  • Reaction Conditions: Optimize temperature (e.g., 50°C for 24 hours in argon) and solvent polarity (e.g., isopropanol vs. acetone) to improve yield .
  • Additives: Sodium phosphate (Na₃PO₄) can stabilize intermediates in Suzuki-Miyaura reactions .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The methyl group at the 2-position may hinder coupling at the 4-bromo site, requiring bulky ligands (e.g., XPhos) to mitigate .
  • Electronic Effects: Electron-withdrawing bromine enhances electrophilicity at the 4-position, favoring nucleophilic attack. Allyl groups donate electron density, potentially slowing oxidative addition steps in Pd-catalyzed reactions.

Q. What strategies resolve contradictions in reported reaction yields for allyl-substituted bromoarenes?

Methodological Answer:

  • Reproducibility Checks: Validate moisture-free conditions and catalyst purity.
  • Byproduct Analysis: Use GC-MS or LC-MS to identify competing pathways (e.g., homo-coupling vs. cross-coupling) .
  • Kinetic Studies: Compare reaction rates under varying temperatures and catalyst loadings to isolate rate-limiting steps.

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

  • Pharmaceutical Intermediates: The bromine site allows further functionalization (e.g., amination, fluorination) for drug candidates.
  • Agrochemicals: Allyl groups enable incorporation into pesticidal scaffolds via Heck or Sonogashira couplings .

Q. What role does this compound play in materials science?

Methodological Answer:

  • Polymer Precursors: The allyl group participates in radical polymerization, while bromine enables post-polymerization modifications.
  • Liquid Crystals: Derivatives with fluorinated chains (e.g., via homologation reactions) exhibit mesogenic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.